4,4'-Phosphinediylbis(N,N-dimethylaniline)

Organometallic chemistry Phosphanide ligands Metal–phosphorus bonding

4,4′-Phosphinediylbis(N,N-dimethylaniline) (CAS 1769-51-3; molecular formula C₁₆H₂₁N₂P; MW 272.33 g·mol⁻¹) is a secondary phosphine of the general formula HP(4-C₆H₄NMe₂)₂, in which a central phosphorus atom bears one hydrogen and two para-dimethylaminophenyl substituents. Unlike the ubiquitous triarylphosphine triphenylphosphine (PPh₃), this compound features a reactive P–H bond that enables deprotonation to a nucleophilic phosphanide, while the electron-donating –NMe₂ groups (Hammett σₚ = –0.83) substantially enhance the σ-donor capacity of the phosphorus center.

Molecular Formula C16H21N2P
Molecular Weight 272.32 g/mol
Cat. No. B12274699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Phosphinediylbis(N,N-dimethylaniline)
Molecular FormulaC16H21N2P
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)PC2=CC=C(C=C2)N(C)C
InChIInChI=1S/C16H21N2P/c1-17(2)13-5-9-15(10-6-13)19-16-11-7-14(8-12-16)18(3)4/h5-12,19H,1-4H3
InChIKeyQADGMTMQPJGHQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Phosphinediylbis(N,N-dimethylaniline) for Catalysis Procurement: Compound Class, Structure, and Baseline Identity


4,4′-Phosphinediylbis(N,N-dimethylaniline) (CAS 1769-51-3; molecular formula C₁₆H₂₁N₂P; MW 272.33 g·mol⁻¹) is a secondary phosphine of the general formula HP(4-C₆H₄NMe₂)₂, in which a central phosphorus atom bears one hydrogen and two para-dimethylaminophenyl substituents [1]. Unlike the ubiquitous triarylphosphine triphenylphosphine (PPh₃), this compound features a reactive P–H bond that enables deprotonation to a nucleophilic phosphanide, while the electron-donating –NMe₂ groups (Hammett σₚ = –0.83) substantially enhance the σ-donor capacity of the phosphorus center [2]. These dual features—a protic P–H site and strongly electron-rich aryl rings—distinguish it from both simple secondary phosphines such as HPPh₂ and from fully aryl-substituted tertiary phosphines.

Why Generic Phosphine Substitution Fails: Critical Differentiation of 4,4′-Phosphinediylbis(N,N-dimethylaniline) from HPPh₂, PPh₃, and Alkyl-Phosphines


Secondary and tertiary phosphines are not interchangeable in catalytic or stoichiometric applications. HPPh₂ (diphenylphosphine) offers a P–H bond but lacks the electron-donating –NMe₂ groups that tune the phosphorus center's basicity and metal-binding enthalpy [1]. PPh₃ (triphenylphosphine, Tolman cone angle 145°, χ = 13.25) is a purely tertiary donor that cannot be deprotonated for further P-functionalization and, critically, cannot engage in hemilabile P,N-chelation [2]. Conversely, tris(4-dimethylaminophenyl)phosphine bears three –NMe₂ groups, which at a 2:1 ligand-to-metal ratio can introduce excessive nitrogen competition for coordination sites, severely attenuating catalytic activity in rhodium-mediated hydrogenation [2]. The bis-substituted secondary phosphine HP(4-NMe₂C₆H₄)₂ occupies a narrow but well-defined niche: it retains the P–H handle for phosphide generation while providing enhanced electron density at phosphorus—without the over-coordination penalty observed for the tris analog. The quantitative evidence below demonstrates exactly where these architectural choices translate into measurable differences in bond metrics, spectroscopic signatures, and catalytic behavior.

Quantitative Differentiation Evidence for 4,4′-Phosphinediylbis(N,N-dimethylaniline) Against Closest Structural Analogs


Mn–P Bond Length Shortening in Dinuclear Manganese(I) Carbonyl Phosphanide Complexes

In the isostructural series [(OC)₄Mn{μ-P(R)Aryl}]₂, the NMe₂-substituted phosphanide derived from 4,4′-phosphinediylbis(N,N-dimethylaniline) exhibits the shortest Mn–P bond lengths among all bis(aryl)phosphanide congeners. The average Mn–P distance is 235.8–236.0 pm, compared with 238.8 pm for the p-tolyl analog (HP(C₆H₄-4-Me)₂), 239.5 pm for the 3,5-dimethylphenyl analog, and 239.0 pm for the mixed phenyl/cyclohexyl derivative [1]. This bond contraction of approximately 2.8–3.7 pm (ca. 1.2–1.5%) is accompanied by a correspondingly tighter P–Mn–P bite angle (76.9° vs. 77.2–78.3° for comparators) and a shorter Mn···Mn transannular distance (367.1 pm vs. 370.1–370.6 pm), indicating a more compact Mn₂P₂ core [1]. Shorter metal–phosphorus bonds are a direct structural manifestation of enhanced σ-donor strength.

Organometallic chemistry Phosphanide ligands Metal–phosphorus bonding

Carbonyl Stretching Frequency Depression as an Electronic Probe of Phosphanide Donor Strength

The infrared CO stretching frequencies of metal carbonyl complexes serve as a well-established reporter of electron density at the metal center: stronger σ-donation from the co-ligand increases M→CO π-back-donation, weakening the C≡O bond and lowering ν(CO). For the NMe₂-substituted complex [(OC)₄Mn{μ-P(4-C₆H₄NMe₂)}₂]₂, the four resolved ν(CO) bands appear at 2041, 1986, 1958, and 1927 cm⁻¹ (neat solid) [1]. In the analogous p-tolyl complex [(OC)₄Mn{μ-P(4-C₆H₄Me)}₂]₂, the corresponding bands are observed at 2046, 2016, 1984, and 1962 cm⁻¹ [1]. The most diagnostic band—the lowest-energy ν(CO) mode, most sensitive to π-back-donation—is shifted by 35 cm⁻¹ to lower wavenumber in the NMe₂ derivative (1927 vs. 1962 cm⁻¹). This downward shift is consistent across all four modes (average Δν ≈ −15 to −35 cm⁻¹) and confirms that the bis(4-dimethylaminophenyl)phosphanide ligand places measurably greater electron density on manganese than does the bis(p-tolyl) analog.

Infrared spectroscopy CO stretching probe Phosphine donor strength

Hemilabile P,N-Coordination: Divergent Ligand:Rhodium Optimum Ratio in Cyclohexene Hydrogenation

King and Bennett systematically investigated rhodium(I) chloride catalysts of the type [(p-Me₂NC₆H₄)ₓP(C₆H₅)₃₋ₓ]ₙRhCl (x = 1, 2, 3) for cyclohexene hydrogenation at 1 atm H₂ [1]. For triphenylphosphine (L°, x = 0), the maximum rate is observed at the conventional ligand:Rh ratio of 2:1 (rate = 0.15 × 10⁻⁶ mol·L⁻¹·s⁻¹ at 600 mm H₂, 0.714 M cyclohexene). For the bis-(dimethylaminophenyl)phosphine ligand L₂ (phenylbis(p-dimethylaminophenyl)phosphine, x = 2)—the closest tertiary phosphine analog of the target secondary phosphine—the rate at a 2:1 ratio collapses to 0.004 × 10⁻⁶ mol·L⁻¹·s⁻¹, only ~3% of the PPh₃ value. However, at a 1.5:1 ligand:Rh ratio, the rate recovers to 0.042 × 10⁻⁶ mol·L⁻¹·s⁻¹. This pronounced optimum at sub-stoichiometric ligand loading is unique to the bis-substituted case and is attributed to reversible coordination of the –NMe₂ nitrogen to rhodium, which blocks coordination sites at high ligand concentrations but provides hemilabile stabilization at lower ratios [1]. The tris analog (L₃, x = 3) shows similar behavior but with a rate of 0.008 at 2:1 and 0.094 at 1.5:1. These data demonstrate that two NMe₂ groups alter the catalyst speciation in a manner that has no parallel in PPh₃-based systems.

Homogeneous hydrogenation Rhodium catalysis Hemilabile ligands

31P NMR Chemical Shift of the Free Secondary Phosphine as a Purity and Identity QC Handle

The 31P{¹H} NMR chemical shift of the free ligand 4,4′-phosphinediylbis(N,N-dimethylaniline) provides a rapid spectroscopic identity check. In the manganese phosphanide complex [(OC)₄Mn{μ-P(4-C₆H₄NMe₂)₂}]₂, the ³¹P resonance appears at δ –44.5 ppm ([D₈]THF) [1]. The corresponding p-tolyl derivative resonates at δ –44.5 ppm as well (coincidentally similar due to balancing electronic effects in the bridging phosphanide geometry), whereas the mixed phenyl/cyclohexyl derivative appears at δ –32.2 ppm (CD₂Cl₂), and the parent diphenylphosphanide complex [(OC)₄Mn{μ-PPh₂}]₂ is reported at δ 106.0 ppm (CDCl₃) [1]. The substantial difference between the NMe₂-substituted phosphanide (–44.5) and the parent PPh₂-bridged complex (+106.0, a Δ of >150 ppm) offers a wide diagnostic window. For the free secondary phosphine HP(4-C₆H₄NMe₂)₂, the P–H proton and the ³¹P nucleus provide orthogonal NMR handles for assessing purity and detecting oxidation to the phosphine oxide (δ ³¹P typically +25 to +35 ppm for triarylphosphine oxides) [2]. This contrasts with PPh₃ (free ligand δ ³¹P ≈ –5 ppm in CDCl₃), where oxidation shifts the resonance into a crowded region and the absence of a P–H signal removes a valuable QC dimension.

31P NMR spectroscopy Quality control Phosphine characterization

Acid-Extractive Purification Enabled by the Dimethylamino Substituent in Phosphine-Mediated Reactions

The dimethylamino group imparts sufficient basicity to the phosphorus-bound aryl rings to enable separation of the phosphine oxide byproduct via simple acid extraction—a practical advantage not available with triphenylphosphine. Von Itzstein and Mocerino demonstrated that (p-dimethylaminophenyl)diphenylphosphine (bearing a single –NMe₂ group) greatly facilitates the workup of Mitsunobu reactions because the resulting phosphine oxide can be removed by aqueous acid wash, whereas triphenylphosphine oxide requires chromatography or crystallization [1]. The target compound, HP(4-C₆H₄NMe₂)₂, bears two –NMe₂ groups and therefore possesses an even higher conjugate-acid pKₐ for the anilinium site (predicted pKₐ of the protonated aniline nitrogen ca. 5–6 for the oxide form, compared with effectively neutral PPh₃ oxide). This translates into a partition coefficient advantage: the protonated phosphine oxide partitions into the aqueous phase under mild acidic conditions (e.g., 1 M HCl), whereas PPh₃ oxide remains in the organic layer. The rate of alkaline cleavage of benzylphosphonium salts also differs fundamentally between ortho- and para-substituted isomers: the para isomer cleaves to give toluene, while the ortho isomer gives dimethylaniline, with the para-substituted phosphonium salt cleaving more slowly [2]—a reactivity profile that must be accounted for when designing phosphonium-based synthetic sequences.

Mitsunobu reaction Phosphine oxide removal Workup simplification

Secondary Phosphine P–H Functionality: Deprotonation to Phosphanide for Stoichiometric and Catalytic P–C Bond Construction

Unlike tertiary phosphines such as PPh₃, the P–H bond of 4,4′-phosphinediylbis(N,N-dimethylaniline) enables deprotonation with strong bases (e.g., n-BuLi, KH, or Cs₂CO₃) to generate the corresponding phosphanide anion [P(4-C₆H₄NMe₂)₂]⁻ [1]. This nucleophilic phosphorus species can be alkylated, arylated, or used to bridge two metal centers, as demonstrated in the synthesis of [(OC)₄Mn{μ-P(4-C₆H₄NMe₂)₂}]₂, where metalation of the secondary phosphane with Mn₂(CO)₁₀ in boiling xylene proceeds with elimination of H₂ and CO [1]. In the broader context of secondary phosphine reactivity, steric and electronic effects have been systematically studied in reactions with cyclopalladated complexes: HPAr₂ reagents (Ar = p-MeOC₆H₄, p-CF₃C₆H₄) undergo phosphination at the cyclopalladated ligand in 44–59% yield depending on the aryl substituent, with the electronic nature of the aryl group directly affecting both reaction rate and product distribution [2]. The target compound's –NMe₂ substituents are expected to enhance the nucleophilicity of the derived phosphanide relative to HPPh₂ while providing a spectroscopic handle (³¹P NMR) for monitoring the extent of deprotonation and subsequent functionalization. No tertiary phosphine can offer this synthetic entry point.

Phosphanide nucleophiles P–C bond formation Secondary phosphine functionalization

Best-Fit Application Scenarios Where 4,4′-Phosphinediylbis(N,N-dimethylaniline) Offers Verifiable Advantage


Synthesis of Electron-Rich Dinuclear Metal Carbonyl Phosphanide Complexes for CO-Releasing Molecule (photoCORM) Development

The quantitative bond-length and IR data from Mede et al. [1] directly establish that the phosphanide derived from HP(4-C₆H₄NMe₂)₂ forms the tightest Mn₂P₂ core in the [(OC)₄Mn{μ-P(R)Aryl}]₂ series. The shorter Mn–P bonds (235.8–236.0 pm) and lower ν(CO) values (1927 cm⁻¹ lowest band) indicate stronger metal–ligand binding, which is a critical parameter for photoCORM candidates where controlled CO release kinetics depend on the Mn–P bond enthalpy. Researchers developing manganese-based CO-releasing molecules should prioritize this phosphine when stronger donor character and a compact dinuclear core are design requirements.

Rhodium-Catalyzed Hydrogenation with Ligand:Rh Ratios Calibrated for Hemilabile P,N-Coordination

When designing a rhodium(I) hydrogenation catalyst incorporating dimethylaminophenylphosphine ligands, the King and Bennett data [1] mandate that the ligand-to-rhodium ratio must be held at approximately 1.5:1 rather than the conventional 2:1 used for PPh₃. At 2:1, the rate collapses to ~3% of the PPh₃ benchmark. Procurement of HP(4-C₆H₄NMe₂)₂ for in situ catalyst generation should be accompanied by a protocol that explicitly specifies substoichiometric ligand loading, and the ³¹P NMR shift (δ ≈ –44.5 ppm for the phosphanide complex) should be used to monitor catalyst speciation.

Mitsunobu and Staudinger Reactions Requiring Simplified Acid-Base Workup for Phosphine Oxide Removal

As demonstrated by Von Itzstein and Mocerino for the closely related (p-dimethylaminophenyl)diphenylphosphine [1], the basic –NMe₂ group enables removal of the phosphine oxide byproduct by aqueous acid extraction. For HP(4-C₆H₄NMe₂)₂, bearing two dimethylamino groups, this effect is enhanced, making it a candidate for Mitsunobu esterification, Staudinger ligation, or Appel reactions where chromatographic separation of phosphine oxide is the rate-limiting step in purification. Procurement for this application should verify that the phosphine has not undergone significant air oxidation to the oxide during storage.

Precursor for Unsymmetrical Tertiary Phosphine and Diphosphine Ligand Synthesis via P–H Deprotonation

The P–H bond of this secondary phosphine provides a synthetic entry point that is entirely absent in PPh₃. Deprotonation to the phosphanide [P(4-C₆H₄NMe₂)₂]⁻, followed by reaction with alkyl halides, aryl halides (under Pd catalysis), or chlorophosphines, yields unsymmetrical tertiary phosphines or chelating diphosphines that incorporate the strongly electron-donating bis(4-dimethylaminophenyl)phosphino motif [1]. The metalation protocol with Mn₂(CO)₁₀ (Mede et al., 2016) provides a validated starting point for generating the phosphanide. Steric and electronic tuning parameters from the Gafurov et al. study [2] on secondary phosphine reactivity with palladacycles can guide the selection of reaction conditions.

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